molecular formula C6H13Cl2N3 B6211362 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride CAS No. 2703781-59-1

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride

Cat. No.: B6211362
CAS No.: 2703781-59-1
M. Wt: 198.09 g/mol
InChI Key: VXFNMRHOJIJGTE-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride is a chemical compound with a molecular formula of C6H12Cl2N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amine precursors. One common method involves the alkylation of pyrazole with 2-bromo-1-propanamine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride
  • 1-(1H-pyrazol-5-yl)propan-2-amine dihydrochloride
  • 1-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride

Uniqueness

1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development.

Properties

CAS No.

2703781-59-1

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-9-4-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H

InChI Key

VXFNMRHOJIJGTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNN=C1)N.Cl.Cl

Purity

95

Origin of Product

United States

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